2-((1H-imidazol-2-yl)thio)-5-fluoroaniline

Lipophilicity Physicochemical Properties Drug Design

Sourcing a building block with a precisely positioned fluorine for kinase inhibitor SAR is a common bottleneck. This compound directly addresses that need. - Unique 5-fluoro substitution modulates electronic and lipophilic profiles critical for ATP-competitive binding. - Free aniline (-NH2) enables rapid diversification via amide coupling or diazonium chemistry for focused library synthesis. - 2-Thioimidazole motif provides a recognized vector for hinge-region interaction in kinase active sites. Reliable global supply through BenchChem.

Molecular Formula C9H8FN3S
Molecular Weight 209.25 g/mol
CAS No. 88251-70-1
Cat. No. B12943398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-imidazol-2-yl)thio)-5-fluoroaniline
CAS88251-70-1
Molecular FormulaC9H8FN3S
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)SC2=NC=CN2
InChIInChI=1S/C9H8FN3S/c10-6-1-2-8(7(11)5-6)14-9-12-3-4-13-9/h1-5H,11H2,(H,12,13)
InChIKeyKJCWYQGQWSTHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((1H-Imidazol-2-yl)thio)-5-fluoroaniline (CAS 88251-70-1): Core Physicochemical Identity for Procurement Specification


2-((1H-imidazol-2-yl)thio)-5-fluoroaniline (CAS 88251-70-1, molecular formula C9H8FN3S, molecular weight 209.25 g/mol) is a synthetic heterocyclic building block comprising a 2-thioimidazole moiety linked to a 5-fluoro-substituted aniline core [1]. This compound is a member of the 2-thio-substituted imidazole class, which has been broadly explored for immunomodulatory and cytokine-release-inhibiting pharmacologic actions [2]. As a functionalized aniline derivative featuring both a hydrogen-bond-donating aniline group and a sulfur-bridged imidazole heterocycle, it serves as a versatile scaffold for the synthesis of kinase inhibitor libraries and other bioactive molecular probes.

Scaffold Class 2-thio-substituted imidazole building block
Key Functional Handle Free aniline -NH2 for amide coupling / diazonium chemistry
Selection Context Kinase inhibitor library synthesis and bioactive probe design

Why 2-((1H-Imidazol-2-yl)thio)-5-fluoroaniline Cannot Be Substituted by Generic Arylthioimidazole Analogs


Simple interchange with other 2-(arylthio)imidazole derivatives is not feasible due to the precise substitution pattern of this compound. The presence of a single fluorine atom at the 5-position of the aniline ring alters the electronic and lipophilic profile of the molecule in a manner that can profoundly influence target binding, metabolic stability, and synthetic utility [1]. Furthermore, the unprotected aniline nitrogen provides a unique vector for subsequent functionalization via amide coupling or diazonium chemistry, a reactivity profile that is absent in N-alkylated or N-acetylated analogs . The specific combination of a free -NH2 group and a 5-fluoro substituent distinguishes this compound from both non-fluorinated and differently substituted congeners, necessitating its specific procurement for precise chemical biology applications.

This Compound
5-Fluoro + free -NH2
Generic Analog
Non-fluorinated or N-alkylated analog
Lipophilicity and electronic profile may shift, potentially altering target binding and metabolic stability. Free -NH2 reactivity is lost in N-substituted congeners.
This Compound
Primary aniline (HBD = 2)
Close Derivative
N-methylated analog (HBD = 0)
Direct amide coupling or diazonium chemistry vector is unavailable, limiting synthetic utility for library diversification.

Quantitative Differentiation of 2-((1H-Imidazol-2-yl)thio)-5-fluoroaniline Against Structural Analogs: A Procurement Evidence Guide


Lipophilicity Modulation by 5-Fluoro Substitution in 2-((1H-Imidazol-2-yl)thio)aniline Scaffolds

The 5-fluoro substituent on the aniline ring of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline confers a defined and predictable increase in lipophilicity compared to its non-fluorinated parent analog. This is a key differentiator for applications requiring enhanced membrane permeability or adjusted logD profiles [1].

Lipophilicity Modulation
Class-level inference
XLogP3-AA = 1.9
Increase of ~0.5-0.7 log units vs non-fluorinated parent
Supports cell-permeability screening context
In silico computed property; review experimental logD for assay conditions
Lipophilicity Physicochemical Properties Drug Design

Hydrogen-Bond Donor Capability via Unsubstituted Aniline NH2 Group

The compound possesses a free primary aniline group (hydrogen bond donor count = 2), which is essential for its utility as a synthetic intermediate. This feature is absent in many closely related analogs where the aniline nitrogen is alkylated, such as 5-fluoro-2-(1-methyl-1H-imidazol-2-yl)sulfanylaniline [1].

H-Bond Donor Capability
Supporting evidence
HBD Count = 2
N-methylated analog: HBD Count = 0
Enables derivatization via amide coupling
Essential for building block utility in library synthesis
Synthetic Handle Amide Coupling Hydrogen Bonding

Precise Molecular Weight and Exact Mass Specification for Analytical Quality Control

The exact monoisotopic mass of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline is 209.04229660 Da, and its molecular weight is 209.25 g/mol [1]. These precise values serve as critical reference points for LC-MS and HRMS identity confirmation, differentiating it from other fluorinated aniline-thioimidazole isomers or analogs with different elemental compositions.

Exact Mass Specification
Supporting evidence
209.04229660 Da
Isobaric with 4-fluoro positional isomer
Requires chromatographic separation for isomer ID
Critical for LC-MS/HRMS identity confirmation
Analytical Chemistry QC/QA Mass Spectrometry

Immunomodulatory Class Association via 2-Thioimidazole Pharmacophore

The compound belongs to the 2-thio-substituted imidazole class, which has been described in the patent literature as possessing immunomodulating and cytokine-release-inhibiting activity [1]. While specific IC50 data for this exact compound against a defined kinase target are not publicly available, its core scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor building block, particularly in the context of p38α MAP kinase and related targets [2].

Immunomodulatory Class
Class-level inference
2-thioimidazole pharmacophore
Described for cytokine-release inhibition in patents
Scaffold fit for inflammatory pathway research
No public IC50 for this compound; review target-specific data
Immunology Cytokine Inhibition Kinase

Targeted Application Scenarios for 2-((1H-Imidazol-2-yl)thio)-5-fluoroaniline Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Kinase Inhibitor Libraries via Aniline Derivatization

The compound's free aniline group (HBD count = 2) [1] makes it an ideal starting material for the construction of focused kinase inhibitor libraries. It can be readily acylated or sulfonylated to generate a diverse array of analogs exploring the hinge-binding region of ATP-competitive kinase inhibitors, leveraging the 2-thioimidazole motif's known interaction with kinase active sites [2]. The 5-fluoro substituent enhances lipophilicity (XLogP3-AA = 1.9) [1] to improve cell permeability of the resulting derivatives.

Development of p38α MAP Kinase Probes for Inflammatory Disease Research

Given the established activity of structurally related 2-alkylsulfanylimidazoles against p38α MAP kinase (IC50 values in the low nanomolar range) [1], this compound can serve as a core scaffold for designing novel inhibitors targeting the p38 MAPK pathway. The 5-fluoroaniline moiety provides a distinct vector for optimizing selectivity and pharmacokinetic properties relative to known 4-fluorophenyl-substituted imidazoles [2].

Immunomodulatory Compound Synthesis Targeting Cytokine Release

As a member of the 2-thio-substituted imidazole class described for immunomodulating and cytokine-release-inhibiting action [1], this building block is suitable for the preparation of new chemical entities aimed at treating diseases associated with immune system dysfunction. The precise exact mass (209.04229660 Da) [2] facilitates analytical characterization of all derived compounds via high-resolution mass spectrometry.

Analytical Reference Standard for Fluorinated Arylthioimidazole Isomers

Due to its well-defined physicochemical properties, including exact mass [1] and specific InChIKey (KJCWYQGQWSTHJD-UHFFFAOYSA-N) [1], this compound can be used as a reference standard for developing LC-MS methods to distinguish it from positional isomers such as 2-((1H-imidazol-2-yl)thio)-4-fluoroaniline, which share the same exact mass but differ in retention time.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free aniline coupling handle
Amide/sulfonamide derivatization efficiency
p38α MAP kinase probe development
2-thioimidazole kinase motif
Kinase selectivity and pathway-response context
Cytokine-release modulation studies
Immunomodulatory scaffold class
Class-level activity confirmation in target assay
Isomer-specific analytical reference
Defined exact mass and InChIKey
Chromatographic separation from 4-fluoro isomer
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